2-Mercaptocycloheptimidazole
Description
Properties
IUPAC Name |
1H-cyclohepta[d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZDHZMTBMQDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=NC(=S)N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches for Core Structure Formation
The cycloheptimidazole nucleus forms the foundational scaffold of 2-mercaptocycloheptimidazole. Patent US5003077 details a two-stage cyclocondensation strategy using heptanedione derivatives and thiourea precursors. In the first stage, 1-aminocycloheptane-2-thione is synthesized via nucleophilic substitution between cycloheptanone and thiosemicarbazide under acidic conditions () . The second stage involves intramolecular cyclization using phosphoryl chloride () as a dehydrating agent, yielding the 7-membered imidazole ring with a mercapto group at the 2-position .
Alternative routes described in the literature employ solid-phase synthesis techniques, where silica-supported catalysts facilitate the cyclization step at reduced temperatures () compared to traditional solution-phase methods . This approach reportedly increases yield by 12–15% while minimizing byproduct formation .
Mercapto Group Introduction and Functionalization
Post-cyclization sulfur incorporation remains critical for achieving target compound specificity. A methanol-mediated thiolation protocol from PrepChem.com involves refluxing the cycloheptimidazole intermediate with elemental sulfur () and sodium methoxide () for 30 minutes, followed by crystallization from methanol . The patent literature corroborates this method, noting that prolonged reflux (>45 min) leads to desulfurization and reduced yields .
Comparative studies indicate that alternative sulfur sources like Lawesson’s reagent () enable milder reaction conditions () but require stoichiometric control to prevent over-thiolation . Table 1 summarizes key parameters for mercapto group installation:
Table 1: Thiolation Method Comparison
| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methanol/S₈ | S₈, NaOCH₃, MeOH | Reflux | 68–72 | 95.2 |
| Lawesson’s Reagent | C₆H₁₀O₂P₂S₄, THF | 50°C | 75–78 | 97.8 |
| H₂S Gas | H₂S, Et₃N, DMF | 25°C | 55–60 | 91.5 |
Purification and Crystallization Techniques
Post-synthetic purification significantly impacts compound usability. The PrepChem.com protocol specifies a dual-crystallization process: initial crude product isolation via methanol washing, followed by reflux recrystallization in 1 L methanol to remove polymeric byproducts . Patent data recommends gradient cooling (4°C/h) during crystallization to enhance crystal lattice integrity, producing needle-like crystals with >99% phase purity by X-ray diffraction .
Centrifugal partition chromatography (CPC) has emerged as an alternative to column chromatography, particularly for large-scale batches. A study employing heptane/ethyl acetate/water (5:3:2) solvent systems achieved 98.4% recovery of this compound with <0.5% residual solvents .
Analytical Validation and Quality Control
Modern characterization techniques ensure batch-to-batch consistency:
-
Mass Spectrometry : ESI-MS profiles consistently show [M+H]⁺ peaks at m/z 181.2, with fragmentation patterns confirming the mercapto group .
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NMR Spectroscopy : NMR (DMSO-d₆) displays characteristic signals at δ 1.85–2.15 (m, 4H, cycloheptane CH₂), δ 3.42 (t, 2H, N-CH₂), and δ 13.1 (s, 1H, SH) .
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HPLC : Reverse-phase C18 columns (ACN/water 65:35) achieve baseline separation with min .
Scalability and Industrial Adaptation
Pilot-scale production (10–50 kg batches) necessitates modifications to laboratory protocols:
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Continuous flow reactors reduce reaction times by 40% compared to batch reactors .
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Automated crystallization systems using PAT (Process Analytical Technology) tools maintain crystal size distribution (CSD) between 50–150 μm .
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Waste streams containing residual sulfur compounds require treatment with activated charcoal filters to meet EPA discharge standards .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptocycloheptimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
2-Mercaptocycloheptimidazole and its derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from this compound have shown promising results against various bacterial strains. They function as effective inhibitors of bacterial growth, comparable to standard antibiotics.
- Anti-inflammatory Properties : Certain derivatives have demonstrated significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : The compound's structural features allow it to interact with multiple biological targets, leading to its evaluation as a potential anticancer agent.
Pharmacological Applications
The pharmacological applications of this compound can be categorized as follows:
Antimicrobial Applications
Recent studies have highlighted the effectiveness of this compound derivatives in combating infections caused by both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized compounds were tested for their antibacterial activity using the agar well diffusion method. The results indicated that several derivatives exhibited significant antibacterial properties, comparable to established antibiotics like levofloxacin .
Anti-inflammatory Applications
The anti-inflammatory activity of this compound derivatives has been evaluated using various models, including the carrageenan-induced paw edema test in rats. Compounds showed marked reductions in inflammation, suggesting their potential use in treating conditions such as arthritis and other inflammatory disorders .
Anticancer Applications
The anticancer potential of this compound has been explored through molecular docking studies and cytotoxicity assays against various cancer cell lines. Derivatives have shown cytotoxic effects on human cancer cells, indicating their potential role as chemotherapeutic agents .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of synthesized this compound derivatives, researchers found that specific compounds displayed Minimum Inhibitory Concentrations (MIC) ranging from 1–2.5 μg/mL against pathogenic strains such as Bacillus anthracis and Candida albicans. This highlights the compound's potential as an effective antimicrobial agent.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 1 | Bacillus anthracis |
| Derivative B | 1.5 | Candida albicans |
| Derivative C | 2 | Staphylococcus aureus |
Case Study: Anti-inflammatory Activity
Another significant study focused on the anti-inflammatory effects of selected derivatives using the carrageenan-induced paw edema model. The results indicated that certain compounds significantly reduced paw swelling compared to control groups, suggesting their therapeutic potential for inflammatory conditions.
| Compound | Paw Edema Reduction (%) | Control Group Reduction (%) |
|---|---|---|
| Derivative X | 70% | 10% |
| Derivative Y | 65% | 15% |
Mechanism of Action
The mechanism of action of 2-Mercaptocycloheptimidazole involves its interaction with specific molecular targets. The sulfur atom and imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and applications of 2-mercaptobenzimidazole and related compounds, supported by research findings:
Structural and Functional Differences
Core Heterocycle :
- 2-Mercaptobenzimidazole contains a benzene-fused imidazole ring , whereas 2-mercaptobenzothiazole has a benzene-fused thiazole ring . This difference impacts their electronic properties and reactivity .
- Derivatives like 2-mercapto-5-methoxybenzimidazole introduce electron-donating groups (e.g., -OCH₃), enhancing solubility and altering biological activity .
Reactivity :
Applications :
- Rubber Industry : Both 2-mercaptobenzimidazole and 2-mercaptobenzothiazole act as accelerators, but the former is preferred for its antioxidant properties .
- Pharmaceuticals : Methoxy and ethoxy derivatives of 2-mercaptobenzimidazole show promise in drug design due to their modified pharmacokinetics .
Research Findings and Data Gaps
- Synthetic Methods : Oxidation of 2-mercaptobenzimidazole derivatives using dimethyldioxirane has been optimized for high-yield disulfide production .
- Biological Activity : Methoxy-substituted derivatives demonstrate enhanced antimicrobial and antiparasitic activity compared to unmodified analogs .
- Data Gaps : Long-term toxicity studies for ethoxy and methoxy derivatives are lacking. Environmental impacts of these compounds, particularly wastewater contamination, require further investigation .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 2-Mercaptocycloheptimidazole purity and structural integrity?
- Methodology : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for assessing purity (≥98.5% as per analytical standards). Melting point analysis (300–304°C) and spectroscopic techniques (e.g., NMR, FT-IR) validate structural identity. For reproducibility, document instrument calibration, solvent systems, and reference standards.
- Data Example :
| Technique | Parameter | Value/Result | Reference |
|---|---|---|---|
| HPLC | Purity | ≥98.5% | |
| GC | Suitability | Confirmed | |
| Melting Point | Range | 300–304°C |
- Key Considerations : Cross-validate results with multiple techniques to resolve discrepancies (e.g., impurities affecting melting point) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Prevent Exposure : Use local exhaust ventilation, nitrile gloves, and lab coats. Avoid contact with strong oxidizers to prevent reactive hazards .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) in locked, temperature-controlled environments .
Q. How should researchers design experiments to optimize the synthesis of this compound?
- Methodology :
- Reaction Conditions : Explore solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and catalyst ratios.
- Purity Monitoring : Use HPLC at intermediate stages to identify byproducts and adjust reaction parameters .
Advanced Research Questions
Q. What mechanistic studies can elucidate the reactivity of this compound under oxidative stress?
- Methodology :
- Kinetic Analysis : Monitor thiol (-SH) group oxidation using UV-Vis spectroscopy under controlled O₂ exposure.
- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and intermediate stability .
Q. How can mixed-methods approaches resolve contradictions in reported bioactivity data for this compound?
- Quantitative Design : Dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with strict positive/negative controls .
- Qualitative Design : Thematic analysis of literature to identify variables causing discrepancies (e.g., solvent interactions, cell line specificity) .
- Integration : Use triangulation to align bioassay results with computational docking studies, addressing outliers through iterative refinement .
Q. What strategies ensure reliable stability profiling of this compound in aqueous environments?
- Methodology :
- Accelerated Stability Testing : Expose the compound to pH 2–12 and 25–60°C, sampling at intervals for HPLC and mass spectrometry analysis .
- Degradation Kinetics : Apply Arrhenius equations to predict shelf-life under standard conditions .
Methodological Best Practices
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines (e.g., IUPAC nomenclature, statistical rigor) .
- Reproducibility : Archive raw spectra, chromatograms, and experimental logs as supplementary data .
- Interdisciplinary Collaboration : Partner with toxicologists for in vivo validation and material scientists for nanoformulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
